

5-Bromo-2-ethoxypyrimidine spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **5-Bromo-2-ethoxypyrimidine**

Cat. No.: **B102293**

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An In-Depth Technical Guide to the Spectral Analysis of **5-Bromo-2-ethoxypyrimidine**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxypyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry and materials science. As with any compound destined for high-stakes applications, rigorous structural elucidation is paramount. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-2-ethoxypyrimidine**. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes predictive data based on structurally analogous compounds, offering a robust framework for researchers. Furthermore, detailed experimental protocols for acquiring this spectral data are provided, ensuring a self-validating system for structural confirmation.

Introduction: The Significance of 5-Bromo-2-ethoxypyrimidine

Substituted pyrimidines are a cornerstone of modern pharmaceutical development, forming the core scaffold of numerous antiviral and anticancer agents. The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring in **5-Bromo-2-ethoxypyrimidine** creates a molecule with significant potential for further

functionalization. The bromine atom serves as a versatile handle for cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule. Accurate and comprehensive spectral analysis is the first critical step in unlocking the potential of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-Bromo-2-ethoxypyrimidine**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to be relatively simple, showing signals for the two equivalent aromatic protons and the ethoxy group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Pyrimidine-H (C4-H, C6-H)	~8.6	Singlet (s)	N/A	2H
Methylene (-OCH ₂ CH ₃)	~4.5	Quartet (q)	~7.1	2H
Methyl (-OCH ₂ CH ₃)	~1.4	Triplet (t)	~7.1	3H

Rationale behind the Predictions:

- Pyrimidine Protons:** In the unsubstituted 5-bromopyrimidine, the protons at the 4 and 6 positions appear as a singlet at approximately 8.8 ppm. The electron-donating ethoxy group at the 2-position is expected to shield these protons slightly, shifting them slightly upfield to around 8.6 ppm. Due to their chemical equivalence, they will appear as a single peak.
- Ethoxy Group:** The methylene protons adjacent to the oxygen atom are deshielded and are predicted to appear as a quartet around 4.5 ppm, split by the neighboring methyl protons.

The terminal methyl protons are more shielded and are expected to appear as a triplet around 1.4 ppm, split by the methylene protons.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2 (C-OEt)	~165
C4, C6 (C-H)	~158
C5 (C-Br)	~108
Methylene (-OCH ₂)	~63
Methyl (-CH ₃)	~14

Rationale behind the Predictions:

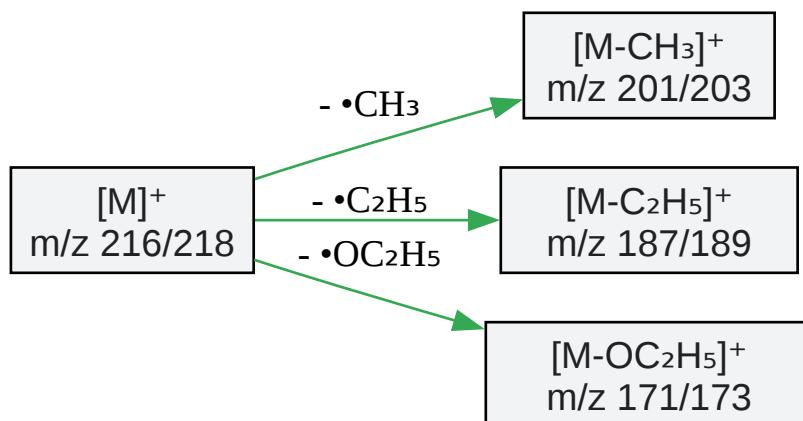
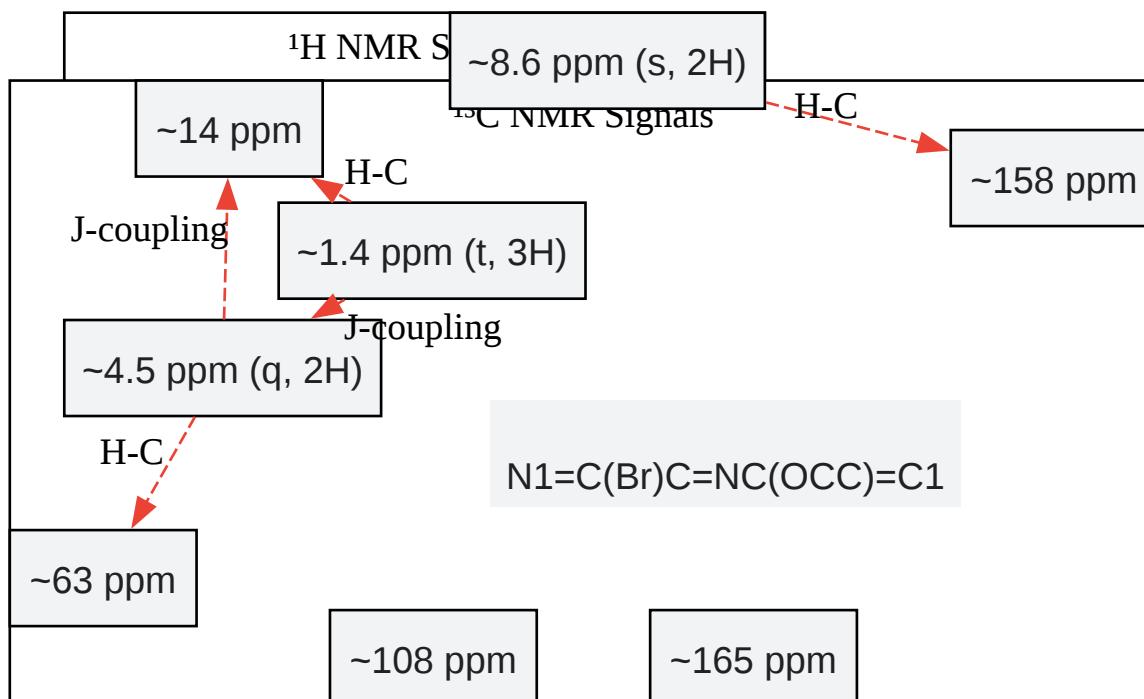
- The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C2, C4, C6) are expected to be the most downfield.[1]
- The carbon atom bearing the bromine atom (C5) will also be significantly shifted, though typically to a more upfield position compared to the other ring carbons.[1]
- The chemical shifts of the ethoxy group carbons are standard for such a moiety.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation:
 - Weigh 5-10 mg of purified **5-Bromo-2-ethoxypyrimidine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]
- ^1H NMR Data Acquisition:

- Acquire the spectrum on a 400 MHz or higher field spectrometer.
- Typical acquisition parameters include:
 - Pulse angle: 30°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (adjust for optimal signal-to-noise).[1]
- Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
- ¹³C NMR Data Acquisition:
 - Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
 - Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-10 seconds
 - Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[1]
 - Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

NMR Structural Correlation Diagram



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References

- 1. [benchchem.com \[benchchem.com\]](http://benchchem.com)

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